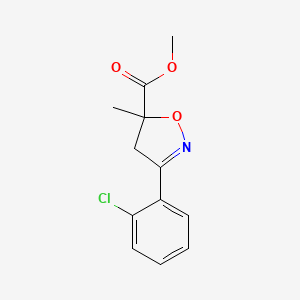

Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-12(11(15)16-2)7-10(14-17-12)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBCFHIGCXHDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=CC=C2Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with methylamine to form an intermediate, which is then cyclized using a suitable catalyst to form the oxazole ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the phenyl ring or the oxazole ring, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Preliminary studies indicate that methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate may exhibit significant anticancer properties. Research has shown that compounds with oxazole rings often demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties

- Enzyme Inhibition

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with some derivatives achieving IC50 values lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations comparable to leading antibiotics .

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of methyl-substituted dihydroisoxazole carboxylates. Key structural analogues include:

Key Observations :

- Chlorine Position : The 2-chlorophenyl substituent in the target compound introduces steric hindrance and electronic effects distinct from the 4-chlorophenyl analogue . For example, the ortho-chloro group may influence hydrogen-bonding patterns in crystal structures, as suggested by studies on halogen interactions .

- Non-Halogenated Analogues: The phenyl-substituted variant lacks halogen-induced polarity, reducing its reactivity in electrophilic substitution reactions but simplifying synthetic pathways.

Physicochemical Properties

- Purity : The target compound is commercially available at 95% purity , whereas analogues like the 3-(3-chloro-2-fluorophenyl) derivative are also reported at 95% purity .

- Stability : The dihydroisoxazole ring in these compounds is susceptible to ring-opening under acidic or basic conditions, a trait shared across the class .

Crystallographic and Computational Studies

- Crystal Packing : The 4-chlorophenyl analogue has been characterized using SHELX software , revealing planar aromatic stacking interactions absent in the ortho-chloro derivative due to steric clashes .

- Hydrogen Bonding : Graph-set analysis predicts that the 2-chlorophenyl group disrupts intermolecular hydrogen bonds compared to the para-substituted analogue.

Biological Activity

Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS No. 855310-62-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂ClN₁O₃, with a molecular weight of 253.68 g/mol. The compound features a dihydrooxazole ring and a chlorophenyl substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₁O₃ |

| Molecular Weight | 253.68 g/mol |

| CAS Number | 855310-62-2 |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the lipophilicity and overall potency against various pathogens. For instance, studies have shown that similar oxazole derivatives have demonstrated mean minimum inhibitory concentrations (MICs) against multiple bacterial strains as low as 0.40 µM .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|

| Methyl 3-(2-chlorophenyl)-5-methyl... | 0.40 | 0.50 |

| Related Oxazole Derivative A | 0.60 | 0.70 |

| Related Oxazole Derivative B | 0.80 | 1.00 |

Anti-inflammatory and Analgesic Effects

Compounds with similar structures have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that certain derivatives inhibited pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Cytotoxicity and Anticancer Potential

The cytotoxicity of this compound was evaluated against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The IC50 values were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer activity .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) | Standard Drug IC50 (µg/mL) |

|---|---|---|

| A549 | 40.54 | 29.77 |

| Caco-2 | 29.77 | 20.00 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Substituents at the phenyl ring significantly affect the lipophilicity and biological interactions of the compound:

- Chloro Group : Enhances antimicrobial and anticancer activity.

- Methyl Group : Contributes to increased hydrophobicity, improving cell membrane penetration.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Anti-rhinovirus Activity : A series of substituted oxazoles were synthesized and tested against human rhinovirus serotypes, showing promising results with low MICs .

- Evaluation in Animal Models : In vivo studies demonstrated that compounds with similar structures reduced inflammation in murine models of arthritis .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted nitriles with hydroxylamine derivatives under acidic conditions. Optimization involves adjusting reaction time (48–72 hours), temperature (70–90°C), and catalysts (e.g., p-toluenesulfonic acid). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield (≥75%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation, and how should data interpretation address ambiguities in stereochemistry?

- Methodological Answer :

- 1H/13C NMR : Key for identifying substituents (e.g., 2-chlorophenyl at δ 7.2–7.5 ppm, methyl groups at δ 1.2–1.5 ppm). Coupling constants (J) in the dihydrooxazole ring confirm chair or boat conformations .

- IR Spectroscopy : Confirms ester carbonyl (C=O at ~1700 cm⁻¹) and oxazole ring (C=N at ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₂H₁₂ClNO₃: theoretical 253.05 g/mol) and fragments (e.g., loss of methyl carboxylate) .

Q. What safety protocols are recommended for handling this compound based on its GHS classification?

- Methodological Answer : The compound is classified as harmful if inhaled (H332) and causes skin irritation (H315). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Spill management requires inert absorbents (vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve stereochemical ambiguities and confirm molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines the structure by iteratively adjusting atomic coordinates and displacement parameters. For this compound, assign space group (e.g., P21/c), resolve disorder in the dihydrooxazole ring, and validate hydrogen bonding (e.g., C=O⋯H-N interactions) using residual density maps. Refinement convergence (R1 < 0.05) ensures accuracy .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinity data in receptor studies?

- Methodological Answer : Discrepancies arise from force field limitations or solvent effects. Use hybrid QM/MM simulations to refine docking poses. Validate via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure experimental Kd. For example, compare predicted ΔG (AutoDock Vina) with experimental ΔG from ITC to calibrate models .

Q. How do substituent variations (e.g., halogen position, methyl groups) impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Replace the 2-chlorophenyl group with 3- or 4-chloro analogs to assess steric/electronic effects on bioactivity. Synthesize derivatives lacking the methyl group to evaluate conformational rigidity. Test in vitro against target enzymes (e.g., cytochrome P450) and correlate IC50 values with LogP and dipole moments (DFT calculations) .

Q. What experimental and computational methods validate the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (Clint).

- In silico : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. Compare with experimental metabolites identified by HR-MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.